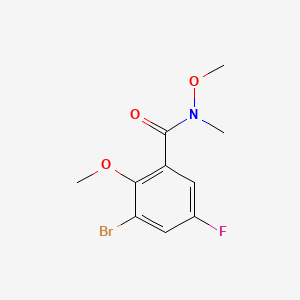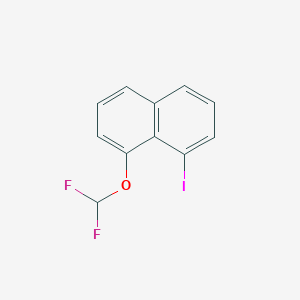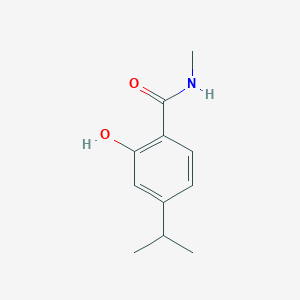
2-amino-3-(1H-indol-3-yl)propanoyl chloride hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(1H-indol-3-yl)propanoyl chloride hydrochloride typically involves the reaction of 2-amino-3-(1H-indol-3-yl)propanoic acid with thionyl chloride (SOCl2) to form the corresponding acyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting acyl chloride is then treated with hydrochloric acid to yield the hydrochloride salt of 2-amino-3-(1H-indol-3-yl)propanoyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-amino-3-(1H-indol-3-yl)propanoyl chloride hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex molecules.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the conversion of carboxylic acids to acyl chlorides.
Hydrochloric Acid (HCl): Used to form the hydrochloride salt.
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Carboxylic Acid: Formed by hydrolysis.
科学的研究の応用
2-amino-3-(1H-indol-3-yl)propanoyl chloride hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-amino-3-(1H-indol-3-yl)propanoyl chloride hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as an acylating agent, reacting with nucleophilic sites on proteins and other biomolecules. This can lead to the modification of protein function and the regulation of biological pathways. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied.
類似化合物との比較
Similar Compounds
2-amino-3-(1H-indol-3-yl)propanoic acid: A precursor in the synthesis of 2-amino-3-(1H-indol-3-yl)propanoyl chloride hydrochloride.
2-amino-3-(1H-indol-3-yl)propanamide: Another derivative of indole with similar structural features.
Ethyl 2-amino-3-(1H-indol-3-yl)propanoate:
Uniqueness
This compound is unique due to its acyl chloride functional group, which makes it a versatile intermediate in organic synthesis. Its ability to undergo various substitution reactions allows for the creation of a wide range of derivatives with diverse biological activities.
特性
分子式 |
C11H12Cl2N2O |
|---|---|
分子量 |
259.13 g/mol |
IUPAC名 |
2-amino-3-(1H-indol-3-yl)propanoyl chloride;hydrochloride |
InChI |
InChI=1S/C11H11ClN2O.ClH/c12-11(15)9(13)5-7-6-14-10-4-2-1-3-8(7)10;/h1-4,6,9,14H,5,13H2;1H |
InChIキー |
LFPLZFUUTLKFSS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)Cl)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


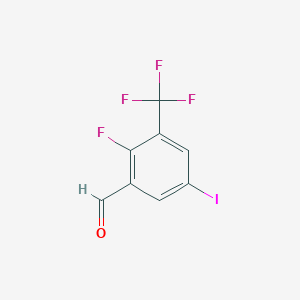
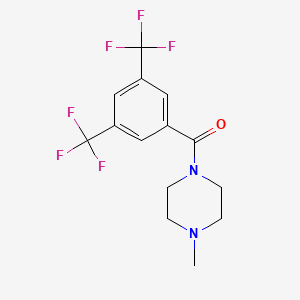
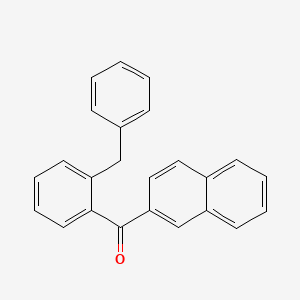
![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14773450.png)
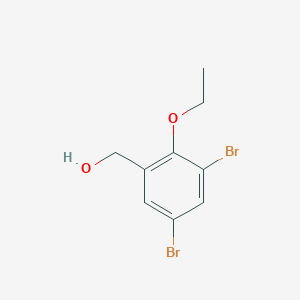
![1-[3-(Chloromethoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B14773477.png)
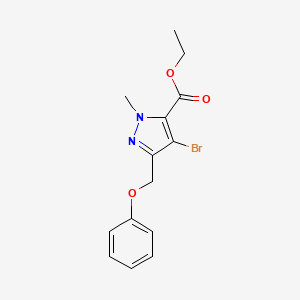
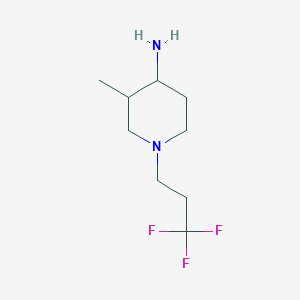
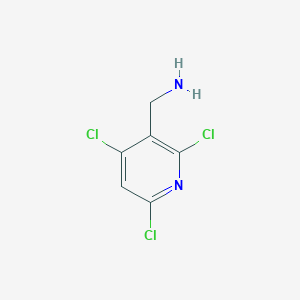
![1,4-Bis(5-bromothieno[3,2-b]thiophen-2-yl)-2,5-bis(2-decyltetradecyl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14773503.png)
![Iron, [2,9-bis[2,4,6-tris(1-methylethyl)phenyl]-1,10-phenanthroline-kappaN1,kappaN10]dichloro-, (T-4)-](/img/structure/B14773509.png)
